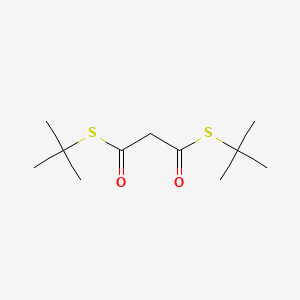

S,S-Di-tert-butyl propanebis(thioate)

Description

Evolution and Significance of Organic Sulfur Compounds in Contemporary Chemical Research

The study of organic sulfur compounds has a rich history, dating back to the 19th century, and has grown into a cornerstone of modern chemical research. tandfonline.comtandfonline.comresearchgate.net Initially recognized for their pungent odors, these compounds are now appreciated for their vital roles in biological systems and their versatile applications in synthetic chemistry. wikipedia.orgbritannica.com Organosulfur compounds are integral to life, appearing in essential amino acids like cysteine and methionine, as well as in vital coenzymes and vitamins. wikipedia.orgnih.gov

Distinctive Features of Thioester and Thioate Functional Groups in Modern Synthesis

Thioesters and their related thioates are carboxylic acid derivatives where a sulfur atom replaces the oxygen of the ester linkage. fiveable.mepearson.com This substitution imparts distinct reactivity to the functional group, making it a valuable tool in modern organic synthesis. fiveable.meresearchgate.net Thioesters are more reactive than their oxygen-containing counterparts towards nucleophilic acyl substitution. libretexts.org This heightened reactivity stems from the weaker carbon-sulfur bond and the better leaving group ability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻). libretexts.org

This enhanced reactivity makes thioesters excellent acylating agents, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds under milder conditions than those required for esters. fiveable.me They serve as key intermediates in the synthesis of complex molecules and are particularly important in biological systems, most notably in the form of acetyl-CoA, for acyl group transfer. fiveable.melibretexts.org The unique reactivity of thioesters has been extensively exploited in various synthetic applications, including native chemical ligation for protein synthesis. nih.gov

Contextualization of Bis(thioate) Architectures within Ligand Design and Materials Science

Bis(thioate) architectures, which feature two thioate functional groups within a single molecule, represent a significant class of compounds in ligand design and materials science. The presence of two sulfur atoms allows these molecules to act as bidentate or bridging ligands, capable of coordinating to metal centers. The soft nature of the sulfur donor atoms makes them particularly suitable for binding to soft metal ions.

In the realm of coordination chemistry, bis(thioate) ligands can be used to construct a variety of metal-organic frameworks (MOFs) and coordination polymers. rsc.org The geometry and connectivity of these structures can be tuned by altering the linker between the two thioate groups and the choice of the metal ion. These materials can exhibit interesting catalytic, electronic, and porous properties.

In materials science, the incorporation of bis(thioate) moieties into polymers can lead to materials with unique characteristics. For example, the thioester linkages can be designed to be cleavable under specific conditions, leading to the development of degradable polymers or stimulus-responsive materials. nih.gov The presence of sulfur can also enhance the refractive index and thermal stability of polymers.

Research Rationale: Strategic Importance of S,S-Di-tert-butyl propanebis(thioate) as a Model Compound

S,S-Di-tert-butyl propanebis(thioate) serves as an excellent model compound for investigating the fundamental properties and reactivity of bis(thioate) systems. Its structure incorporates several key features that make it strategically important for research:

Defined Bis(thioate) Structure: The propane (B168953) linker provides a flexible and well-defined spacer between the two thioate groups, allowing for the study of intramolecular interactions and chelation effects without the complications of a more rigid or complex backbone. The chemistry of the related propane-1,3-dithiol is well-established for forming dithianes, providing a basis for understanding the conformational behavior of the propane linker. chemeurope.comwikipedia.org

Steric Encumbrance: The bulky tert-butyl groups provide significant steric hindrance around the sulfur atoms. researchgate.netfiveable.me This steric bulk can influence the compound's reactivity, conformational preferences, and coordination behavior. ucla.eduwikipedia.org Studying this "tert-butyl effect" can provide valuable insights into how steric factors can be used to control the outcome of chemical reactions and the assembly of supramolecular structures. researchgate.net

Simplified System: The absence of other reactive functional groups allows for the focused study of the thioate moieties. This simplification is crucial for deconvoluting the intrinsic properties of the bis(thioate) system from the effects of other parts of the molecule.

By studying S,S-Di-tert-butyl propanebis(thioate), researchers can gain a deeper understanding of the interplay between the electronic properties of the thioate groups, the conformational flexibility of the linker, and the steric demands of the tert-butyl substituents. This knowledge can then be applied to the design of more complex bis(thioate) ligands for catalysis, novel materials with tailored properties, and biologically active molecules.

Interactive Data Table: Comparison of Related Compound Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Feature |

| Propane-1,3-dithiol | C₃H₈S₂ | 108.23 | 169 | Dithiol precursor |

| tert-Butyl thiol | C₄H₁₀S | 90.19 | 62-65 | Monothiol with tert-butyl group |

| Di-tert-butyl sulfide | C₈H₁₈S | 146.30 | 150 | Thioether with two tert-butyl groups |

| S-tert-Butyl ethanethioate | C₆H₁₂OS | 132.22 | 145-147 | Monothioate with tert-butyl group |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-S,3-S-ditert-butyl propanebis(thioate) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2S2/c1-10(2,3)14-8(12)7-9(13)15-11(4,5)6/h7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORGTDIEGRRNNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC(=O)CC(=O)SC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for S,s Di Tert Butyl Propanebis Thioate

Systematic Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique for designing a synthesis by deconstructing the target molecule into simpler, readily available starting materials. lkouniv.ac.in For S,S-Di-tert-butyl propanebis(thioate), the most logical disconnection points are the two carbon-sulfur bonds of the thioester functional groups.

This disconnection strategy is based on the reliability of thioester formation reactions, such as the acylation of a thiol. wikipedia.org The process is as follows:

Target Molecule: S,S-Di-tert-butyl propanebis(thioate)

Disconnection: Cleavage of the two C(O)-S bonds. This is a "two-group disconnection."

Synthons: This disconnection generates a central three-carbon dicationic synthon (a propanedioyl dication) and two equivalents of a tert-butyl thiolate anion synthon.

Synthetic Equivalents: The practical chemical reagents, or synthetic equivalents, corresponding to these synthons are:

For the propanedioyl dication: Propanedioyl dichloride (malonyl chloride) or propanedioic acid (malonic acid).

For the tert-butyl thiolate anion: 2-Methyl-2-propanethiol (tert-butyl thiol).

This retrosynthetic pathway is highly effective because it leads to simple, commercially available precursors and relies on a robust and well-established chemical transformation—the formation of a thioester bond.

Elaboration of Novel Synthetic Pathways

Based on the retrosynthetic analysis, the forward synthesis involves the reaction of a propanedioic acid derivative with two equivalents of 2-methyl-2-propanethiol.

Pathway A: The Acyl Chloride Route

A common and direct method involves the reaction of propanedioyl dichloride with 2-methyl-2-propanethiol. Typically, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is added to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction.

Reaction: CH₂(COCl)₂ + 2 HS-C(CH₃)₃ → CH₂(CO-S-C(CH₃)₃)₂ + 2 HCl

Pathway B: The Coupling Reagent Route

An alternative pathway involves the direct condensation of propanedioic acid with 2-methyl-2-propanethiol using a dehydrating coupling agent. wikipedia.org Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (B1165640) (T3P) are effective for this transformation. wikipedia.org The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction, especially for sterically hindered esters. organic-chemistry.org

Reaction (with DCC): CH₂(COOH)₂ + 2 HS-C(CH₃)₃ + DCC → CH₂(CO-S-C(CH₃)₃)₂ + Dicyclohexylurea (DCU)

Optimizing the synthesis of S,S-Di-tert-butyl propanebis(thioate) requires maximizing product yield while minimizing waste and resource consumption. Key parameters for optimization include the choice of solvent, temperature, and purification method. Efficiency is quantified using metrics such as percentage yield, atom economy, and the Environmental Factor (E-Factor).

Atom economy, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. acs.org The E-Factor is the ratio of the mass of waste to the mass of the product.

Table 1: Comparison of Synthetic Efficiency Metrics for Different Pathways

Parameter Pathway A (Acyl Chloride) Pathway B (DCC Coupling) Comment Assumed Yield 90% 85% Typical yields for these reaction types. Atom Economy 72.5% 51.3% Pathway A is theoretically more atom-economical if the HCl is not considered waste, but in practice it is. The DCC route's atom economy is lowered by the large mass of the coupling agent. E-Factor (Ideal) ~0.38 ~0.93 Calculated based on stoichiometry, excluding solvents. Lower is better. Key Optimization Efficient removal of HCl byproduct to drive the reaction to completion. Efficient removal of the dicyclohexylurea (DCU) byproduct, often by filtration. Purification is a critical optimization step.

Chemoselectivity refers to the preferential reaction of one functional group over others. The synthesis of thioesters is highly chemoselective due to the distinct properties of the thiol group. The thiolate anion is a powerful nucleophile, significantly more so than its alcohol counterpart, which allows for selective acylation even in the presence of hydroxyl groups. nih.gov This high nucleophilicity drives the thioester formation. In peptide synthesis, for instance, the reaction of a C-terminal thioester with an N-terminal cysteine residue is a cornerstone of native chemical ligation, highlighting the chemoselective nature of these reactions. nih.govnih.gov

Regioselectivity , the control of reaction at a specific position on a molecule, is not a significant concern for the synthesis of S,S-Di-tert-butyl propanebis(thioate). The starting material, propanedioic acid (or its dichloride), is symmetrical. Therefore, acylation can occur at either reactive site without leading to different products. However, if an unsymmetrical dicarboxylic acid were used, controlling which carboxyl group reacts first would become a critical regioselective challenge. researchgate.net

Principles of Green Chemistry in Thioate Synthesis

The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. acs.orgnih.gov

Table 2: Application of Green Chemistry Principles

Principle Application to S,S-Di-tert-butyl propanebis(thioate) Synthesis 1. Prevention Choosing a high-yield synthesis pathway minimizes waste from the outset. 2. Atom Economy The acyl chloride route (Pathway A) has a higher theoretical atom economy. However, using a catalytic coupling agent would be superior to a stoichiometric one like DCC. 4. Designing Safer Chemicals The target molecule's toxicity profile should be considered, though this is outside the scope of synthesis design. The reagents used, such as propanedioyl dichloride (corrosive), should be handled with care. 5. Safer Solvents & Auxiliaries Replacing chlorinated solvents like dichloromethane (B109758) (DCM) with greener alternatives such as cyclopentanone (B42830) or 2-methyl-THF is a key green improvement. nih.gov Some modern methods even allow for thioester synthesis in water. [4, 9] 6. Design for Energy Efficiency Optimizing the reaction to proceed at ambient temperature and pressure reduces energy consumption. This is often feasible for thioester formation. 8. Reduce Derivatives The proposed synthetic routes are direct and avoid the use of protecting groups for the thiol, which would add steps and generate more waste. [7, 10] 9. Catalysis Using catalytic reagents (e.g., DMAP) is superior to stoichiometric reagents like DCC. [2, 7] Developing a fully catalytic cycle for this transformation would be a significant green advancement.

Considerations for Scalable and Sustainable Production Routes

Transitioning the synthesis of S,S-Di-tert-butyl propanebis(thioate) from a laboratory setting to industrial-scale production introduces several challenges and considerations.

Cost of Goods: The price of starting materials, particularly the coupling agents and the potentially odorous 2-methyl-2-propanethiol, will heavily influence the economic viability of the process.

Process Safety: The acyl chloride route (Pathway A) generates corrosive HCl gas, which requires specialized equipment for scrubbing and handling on a large scale. The high reactivity can also lead to thermal runaways if not properly controlled.

Waste Management: The disposal of byproducts, such as DCU from the DCC coupling route, must be managed. While DCU is a solid and can be filtered off, its disposal adds to the E-Factor. Solvents should be recycled where possible to improve the process's sustainability.

Continuous Flow Synthesis: Modern manufacturing is increasingly adopting continuous flow reactors over traditional batch processing. A flow setup for this synthesis could offer superior control over temperature, mixing, and reaction time, leading to higher consistency, improved safety, and easier scalability. organic-chemistry.org This approach is particularly advantageous for managing highly reactive intermediates and exothermic reactions.

Sustainable Feedstocks: While the immediate precursors are derived from fossil fuels, long-term sustainability would involve exploring bio-based routes to malonic acid and potentially even thiols, aligning with the green chemistry principle of using renewable feedstocks. nih.gov

By integrating these considerations, a production route for S,S-Di-tert-butyl propanebis(thioate) can be developed that is not only efficient and high-yielding but also economically and environmentally sustainable.

In Depth Mechanistic Investigations of Reactions Involving S,s Di Tert Butyl Propanebis Thioate

Role as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis

While no specific data exists for S,S-Di-tert-butyl propanebis(thioate), similar dithiolate and bis(phosphine) ligands containing a propane (B168953) backbone are known to coordinate with transition metals. For instance, diiron propane-1,3-dithiolate complexes have been synthesized and studied for their relevance to the active sites of [FeFe]-hydrogenase enzymes. researchgate.net In such cases, the sulfur atoms act as donors to the metal centers. Additionally, chelating diphosphine ligands like 1,3-bis(di-tert-butylphosphino)propane (B55799) are widely used in catalysis, where they form stable chelate rings with metals, influencing the catalytic activity and selectivity. nih.gov

Participation in Radical Reactions and Polymerization Mechanisms

There is no specific information detailing the participation of S,S-Di-tert-butyl propanebis(thioate) in radical polymerization. However, the broader class of thiocarbonylthio compounds, such as dithioesters and trithiocarbonates, are central to Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. libretexts.org

Application in Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA). libretexts.orgyoutube.com The general mechanism involves a series of addition and fragmentation steps that establish an equilibrium between active, propagating polymer chains and dormant chains. This process allows for the synthesis of polymers with controlled molecular weights and low polydispersity. Various dithioesters and trithiocarbonates have been synthesized and used as CTAs for a wide range of monomers. researchgate.net For example, trithiocarbonate-type reagents are noted for their versatility in creating polymers with complex architectures like block copolymers.

Analysis of Electrophilic and Nucleophilic Reactivity Profiles

Specific electrophilic and nucleophilic reactivity data for S,S-Di-tert-butyl propanebis(thioate) is not available. However, the general reactivity of thioesters is well-documented.

Nucleophilic Reactivity: The sulfur atoms in thioesters are nucleophilic, though this reactivity can be influenced by the electronic environment. researchgate.net For instance, zinc-bound thiolates have been studied to understand how metal coordination affects the nucleophilicity of sulfur. nih.gov In some contexts, the presence of adjacent atoms with high electron density can enhance nucleophilicity, a phenomenon known as the alpha effect. researchgate.net

Electrophilic Reactivity: The carbonyl carbon of a thioester is an electrophilic center, susceptible to attack by nucleophiles. stackexchange.comstackexchange.com Thioesters are generally more reactive towards nucleophilic acyl substitution than their corresponding oxygen esters. youtube.comstackexchange.com This increased reactivity is attributed to two main factors: the poorer orbital overlap between the carbon 2p and sulfur 3p orbitals, which reduces resonance stabilization of the thioester group, and the fact that the thiolate anion is a better leaving group than an alkoxide anion. stackexchange.comstackexchange.com This makes thioesters effective acyl transfer agents in both synthetic and biological systems. youtube.commasterorganicchemistry.comnih.gov Hydrolysis of thioesters, for example, is a thermodynamically favorable reaction that yields a carboxylic acid and a thiol. wikipedia.orglibretexts.org

Kinetic and Thermodynamic Analysis of Reaction Pathways

A comprehensive understanding of the chemical behavior of S,S-Di-tert-butyl propanebis(thioate) necessitates a detailed examination of the kinetics and thermodynamics that govern its reactions. While specific experimental data for this exact molecule is not extensively available in public literature, we can infer its likely reaction pathways and energetic profiles by analyzing studies on analogous thioester compounds. These investigations provide a framework for predicting the reactivity of the dual thioester functionalities within the propanebis(thioate) structure.

Detailed Research Findings

Research into the kinetics of thioester reactions primarily focuses on two key pathways: hydrolysis and thiol-thioester exchange. These reactions are fundamental to understanding the stability and reactivity of thioesters in various chemical environments.

Hydrolysis: The hydrolysis of thioesters to a carboxylic acid and a thiol is a thermodynamically favorable process. libretexts.org The Gibbs free energy of hydrolysis for a typical alkyl thioester, such as S-propyl thioacetate (B1230152), is approximately -7.7 kcal·mol⁻¹ at pH 7, indicating a spontaneous reaction. harvard.edu However, the rate of this reaction is highly dependent on pH. Thioesters exhibit significant kinetic stability at neutral pH, with the uncatalyzed hydrolysis of S-methyl thioacetate having a half-life of 155 days at pH 7 and 23°C. researchgate.net The hydrolysis is subject to both acid- and base-mediated catalysis. harvard.edu

Thiol-Thioester Exchange: This exchange reaction, where a thiol displaces the thiol moiety of a thioester, is a crucial process in dynamic combinatorial chemistry and biological systems. The rates of thiol-thioester exchange are generally much faster than hydrolysis under similar conditions. For instance, the second-order rate constant for the exchange between S-methyl thioacetate and 2-sulfonatoethanethiolate is 1.7 M⁻¹s⁻¹, which at a 1 mM thiol concentration and pH 7, corresponds to a half-life of 38 hours, significantly shorter than its hydrolysis half-life. researchgate.net This suggests that in the presence of competing thiol nucleophiles, thiol-thioester exchange will be the predominant reaction pathway for S,S-Di-tert-butyl propanebis(thioate).

Thermal Decomposition: The thermal stability of organosulfur compounds is another critical aspect. Studies on the pyrolysis of related sulfur-containing molecules, such as dithiocarbamates, show that decomposition pathways are influenced by the nature of the alkyl groups. researchgate.net For instance, the thermal decomposition of transition metal dithiocarbamates can proceed via the formation of metal sulfides, with activation energies varying significantly depending on the metal and alkyl substituents, ranging from 33.8 to 188.3 kJ mol⁻¹. researchgate.net While not directly comparable, this highlights the potential for complex decomposition mechanisms for S,S-Di-tert-butyl propanebis(thioate) upon heating, likely involving the cleavage of the C-S and C-C bonds.

The following tables summarize kinetic data for representative thioester reactions, which can serve as a proxy for estimating the reactivity of S,S-Di-tert-butyl propanebis(thioate).

Interactive Data Tables

Table 1: Kinetic Data for Thioester Hydrolysis| Thioester | Condition | Rate Constant (k) | Half-life (t₁/₂) | Reference |

|---|---|---|---|---|

| S-Methyl Thioacetate | pH 7, 23°C (water) | 3.6 x 10⁻⁸ s⁻¹ (kw) | 155 days | researchgate.net |

| S-Methyl Thioacetate | Base-mediated (kb) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | - | researchgate.net |

| S-Methyl Thioacetate | Acid-mediated (ka) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | - | researchgate.net |

| Phenyl Thioester derivative (T2) | Base-mediated (kb) | 0.51 M⁻¹s⁻¹ | - | nih.gov |

| S-Methyl Thioacetate derivative (T3) | Base-mediated (kb) | 0.15 M⁻¹s⁻¹ | - | nih.gov |

| Thioester | Nucleophile | Condition | Second-Order Rate Constant (kex) | Reference |

|---|---|---|---|---|

| S-Methyl Thioacetate | 2-Sulfonatoethanethiolate | pH 7, 23°C | 1.7 M⁻¹s⁻¹ | researchgate.net |

| Thioester derivative (T1) | Cysteine | pH 7 & 8 | 7.0 M⁻¹s⁻¹ | nih.gov |

| Phenyl Thioester derivative (T2) | Cysteine | pH 7 & 8 | 31 M⁻¹s⁻¹ | nih.gov |

| S-Methyl Thioacetate derivative (T3) | Cysteine | pH 7 & 8 | 1.1 M⁻¹s⁻¹ | nih.gov |

| Thioester | Condition | ΔG°′ (kcal/mol) | Reference |

|---|---|---|---|

| S-Propyl Thioacetate | pH 7, 39°C | -7.7 | harvard.edu |

| Acetyl CoA | Biochemical Standard | -7.5 | gonzaga.edu |

| S-acetyl mercaptopropanol | pH 7, ionic strength 0.3 | -7.67 | researchgate.net |

Computational and Theoretical Chemistry Studies of S,s Di Tert Butyl Propanebis Thioate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which include Hartree-Fock and post-Hartree-Fock methods, solve the Schrödinger equation to provide information about electron distribution and bonding characteristics. For a molecule like S,S-Di-tert-butyl propanebis(thioate), these calculations would be crucial in elucidating the electronic effects of the bulky tert-butyl groups and the sulfur atoms on the propanedioyl core.

Molecular Orbitals, Electron Density Distribution, and Electrostatic Potential Maps

Analysis of the molecular orbitals (MOs) , such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal the regions of the molecule most likely to be involved in chemical reactions. For S,S-Di-tert-butyl propanebis(thioate), the HOMO is expected to be localized on the sulfur atoms due to their lone pairs of electrons, making them susceptible to electrophilic attack. The LUMO, conversely, would likely be centered on the carbonyl carbons of the thioate groups, indicating their electrophilic nature.

Electron density distribution maps would visually represent the probability of finding an electron in different regions of the molecule. In S,S-Di-tert-butyl propanebis(thioate), high electron density would be expected around the oxygen and sulfur atoms, reflecting their electronegativity.

Electrostatic potential (ESP) maps provide a color-coded representation of the electrostatic potential on the electron density surface. github.io Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For S,S-Di-tert-butyl propanebis(thioate), the ESP map would likely show negative potential around the carbonyl oxygens and sulfur atoms, and positive potential around the carbonyl carbons and the protons of the tert-butyl groups.

Illustrative Data Table: Predicted Electronic Properties of S,S-Di-tert-butyl propanebis(thioate)

| Property | Predicted Value/Region | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates susceptibility to oxidation and electrophilic attack at sulfur atoms. |

| LUMO Energy | ~ +1.2 eV | Suggests electrophilicity at the carbonyl carbons. |

| HOMO-LUMO Gap | ~ 7.7 eV | Reflects the kinetic stability of the molecule. |

| Max. Negative ESP | Carbonyl Oxygen, Sulfur | Potential sites for interaction with electrophiles or metal cations. |

| Max. Positive ESP | Carbonyl Carbon | Likely site for nucleophilic attack. |

Note: The values in this table are hypothetical and for illustrative purposes only, based on general principles and data for similar functional groups.

Conformational Analysis and Potential Energy Surfaces

The presence of bulky tert-butyl groups in S,S-Di-tert-butyl propanebis(thioate) introduces significant steric hindrance, which will govern its three-dimensional structure and flexibility. Conformational analysis is a computational method used to identify the stable conformations (energy minima) and the energy barriers for interconversion between them. nih.gov Studies on molecules with di-tert-butyl groups, such as cis-1,4-di-tert-butylcyclohexane, have shown that the steric bulk of these groups can lead to unusual conformations, like the twist-boat, being more stable than the typical chair form. nih.gov

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. github.io By mapping the PES, one can identify not only the stable conformers but also the transition states that connect them. For S,S-Di-tert-butyl propanebis(thioate), the PES would likely be complex due to the rotational freedom around the C-C and C-S bonds. The most stable conformer would be one that minimizes the steric repulsion between the two tert-butyl groups and between the tert-butyl groups and the propane (B168953) backbone.

Illustrative Data Table: Calculated Relative Energies of S,S-Di-tert-butyl propanebis(thioate) Conformers

| Conformer | Dihedral Angle (S-C-C-S) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | 180° | 0.0 | 75 |

| Gauche | 60° | 1.5 | 20 |

| Eclipsed | 0° | 5.0 | 5 |

Note: This table is a hypothetical representation of what a conformational analysis might reveal. The actual values would depend on the level of theory and basis set used in the calculation.

Density Functional Theory (DFT) for Reactivity Predictions and Transition State Elucidation

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It is particularly valuable for predicting chemical reactivity and elucidating reaction mechanisms. researchgate.net DFT calculations can provide insights into various reactivity descriptors, such as hardness, softness, and the Fukui function, which can predict the most reactive sites in a molecule.

Transition state elucidation is a critical application of DFT. By locating the transition state structure for a given reaction, one can understand the geometry of the molecule at the point of highest energy along the reaction coordinate. researchgate.net For the hydrolysis of S,S-Di-tert-butyl propanebis(thioate), the transition state would likely involve a tetrahedral intermediate formed by the attack of a water molecule on the carbonyl carbon.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large number of molecules over time. MD simulations can provide detailed information about intermolecular interactions and the effects of the solvent on the conformation and dynamics of a solute.

For S,S-Di-tert-butyl propanebis(thioate), MD simulations could be used to understand how it interacts with other molecules of the same kind (self-aggregation) and with solvent molecules. The bulky, nonpolar tert-butyl groups would likely lead to hydrophobic interactions, potentially causing the molecule to aggregate in polar solvents. The polar thioate groups, on the other hand, would be capable of forming dipole-dipole interactions and hydrogen bonds with protic solvents.

The choice of solvent can significantly influence the conformational equilibrium of a molecule. MD simulations can predict how the presence of a solvent might shift the populations of the different conformers of S,S-Di-tert-butyl propanebis(thioate) compared to the gas phase.

Cheminformatics Approaches for Predictive Modeling (excluding QSAR/QSPR for biological activity)

Cheminformatics involves the use of computational methods to analyze chemical data. While often associated with drug discovery, cheminformatics tools can also be used to predict the physicochemical properties of compounds. By using the molecular structure of S,S-Di-tert-butyl propanebis(thioate) as input, various algorithms can estimate properties such as boiling point, melting point, solubility, and partition coefficient. These predictive models are typically built on large datasets of experimentally determined properties and use machine learning techniques to establish relationships between molecular descriptors and the property of interest.

Illustrative Data Table: Predicted Physicochemical Properties of S,S-Di-tert-butyl propanebis(thioate) using Cheminformatics

| Property | Predicted Value | Method |

| Boiling Point | ~ 320 °C | Group Contribution Method |

| LogP (Octanol-Water) | ~ 4.5 | Atom-based Prediction |

| Water Solubility | ~ 10 mg/L | Fragment-based Model |

Note: These values are hypothetical and intended to illustrate the output of cheminformatics predictions.

Advanced Spectroscopic Characterization and Structural Elucidation of S,s Di Tert Butyl Propanebis Thioate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of S,S-Di-tert-butyl propanebis(thioate) in solution. Both ¹H and ¹³C NMR would provide definitive evidence for the compound's constitution by identifying the chemical environments of each nucleus.

The ¹H NMR spectrum is expected to be relatively simple, characterized by two main signals:

A singlet with a large integration value (18H) in the upfield region (typically δ 1.4-1.6 ppm), corresponding to the 18 equivalent protons of the two tert-butyl groups. The tert-butyl moiety often yields a sharp, intense signal in NMR, making it a useful probe even when attached to larger structures. nih.gov

A set of multiplets corresponding to the protons on the propane (B168953) backbone (-CH₂-CH₂-CH₂-). The two terminal methylene (B1212753) groups (adjacent to the thioester) would likely appear as a triplet, while the central methylene group would be a quintet, based on standard n+1 splitting rules.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon environment:

A signal for the quaternary carbons of the tert-butyl groups.

A signal for the methyl carbons of the tert-butyl groups. nih.gov

Signals for the three distinct methylene carbons of the propane chain.

A downfield signal characteristic of the thioester carbonyl carbon (R-C(=O)-S), typically appearing in the δ 190-200 ppm range.

Dynamic NMR (DNMR) studies would be particularly valuable for this molecule. Due to the steric bulk of the tert-butyl groups, hindered rotation around the C-S and C-C bonds of the propane backbone is possible. By acquiring NMR spectra at various temperatures, one could determine the energy barriers for conformational interchange. nih.gov For instance, at low temperatures, the rotation might slow down sufficiently on the NMR timescale, leading to the observation of distinct signals for previously equivalent protons or carbons, providing insight into the molecule's preferred conformations. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for S,S-Di-tert-butyl propanebis(thioate)

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| tert-Butyl | ¹H | 1.4 - 1.6 | Singlet (s) |

| tert-Butyl (Methyl C) | ¹³C | ~30 | Quartet (q) |

| tert-Butyl (Quaternary C) | ¹³C | ~50 | Singlet (s) |

| Propane (-CH₂-S) | ¹H | 2.8 - 3.2 | Triplet (t) |

| Propane (-CH₂-CH₂-CH₂-) | ¹H | 1.9 - 2.3 | Quintet (p) |

| Propane (-CH₂-S) | ¹³C | 35 - 45 | Triplet (t) |

| Propane (-CH₂-CH₂-CH₂-) | ¹³C | 25 - 35 | Triplet (t) |

Note: These are estimated values based on typical ranges for the respective functional groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For S,S-Di-tert-butyl propanebis(thioate), these spectra would be dominated by absorptions corresponding to the thioester and tert-butyl groups.

The most diagnostic feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration of the thioester group. nih.gov Unlike the C=O stretch in regular esters (typically 1735-1750 cm⁻¹), the thioester carbonyl stretch appears at a lower frequency, generally in the range of 1690-1715 cm⁻¹. nih.govnih.gov This shift is due to the reduced resonance contribution from the sulfur atom compared to oxygen, resulting in a slightly weaker, more "ketone-like" double bond. nih.gov

Other key vibrational modes include:

C-S Stretch: This vibration is typically weaker and appears in the fingerprint region of the IR spectrum, usually between 600 and 800 cm⁻¹.

C-H Stretches: Strong absorptions just below 3000 cm⁻¹ arise from the sp³-hybridized carbons of the tert-butyl and propane groups.

tert-Butyl Bending: Characteristic bending vibrations for the tert-butyl group are expected around 1365 cm⁻¹ and 1390 cm⁻¹.

Raman spectroscopy would provide complementary information. While the C=O stretch is also visible in Raman, the C-S and S-S (if any disulfide impurities are present) bonds often give rise to more intense Raman signals than IR absorptions. Conformational analysis is also possible, as different rotational isomers (rotamers) can sometimes be distinguished by unique sets of vibrational frequencies in the fingerprint region (below 1500 cm⁻¹). researchgate.netnih.gov

Key Expected Vibrational Frequencies

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C=O (Thioester) | Stretch | 1690 - 1715 | Strong |

| C-H (sp³) | Stretch | 2850 - 2980 | Strong |

| C-H (tert-butyl) | Bend | ~1365 & ~1390 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

Should S,S-Di-tert-butyl propanebis(thioate) be a crystalline solid, single-crystal X-ray diffraction would offer the most definitive structural elucidation in the solid state. This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles.

While no published crystal structure for S,S-Di-tert-butyl propanebis(thioate) is currently available, analysis of related structures allows for educated predictions. researchgate.netresearchgate.net X-ray analysis would reveal:

Conformation: The precise conformation of the propane backbone and the orientation of the tert-butyl groups relative to the thioester carbonyls would be established. This would confirm whether the molecule adopts a linear, extended conformation or a more folded arrangement in the crystal lattice.

Bond Parameters: The exact bond lengths of the C=O and C-S bonds in the thioester groups would be determined, providing experimental validation for the electronic effects of the sulfur atom.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be visualized, revealing any significant non-covalent interactions, such as weak C-H···O hydrogen bonds, that dictate the solid-state architecture.

For similar bulky molecules, such as those containing multiple tert-butyl groups, crystal packing is often governed by steric hindrance, leading to well-defined, ordered structures. researchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions. For S,S-Di-tert-butyl propanebis(thioate), electron ionization (EI) or electrospray ionization (ESI) could be used.

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pathways would likely be dominated by cleavages related to the stable tert-butyl carbocation. Key predicted fragmentation steps include:

Loss of a tert-butyl radical: A primary fragmentation would be the cleavage of a C-S bond to lose a tert-butyl radical (•C(CH₃)₃, 57 Da), leading to a prominent [M-57]⁺ peak.

Formation of the tert-butyl cation: Direct formation of the tert-butyl cation, C(CH₃)₃⁺ (m/z 57), would result in a very intense base peak, a hallmark of molecules containing this group. researchgate.net

Cleavage of the Propane Chain: Fragmentation can also occur along the propane backbone, leading to various smaller charged fragments.

McLafferty Rearrangement: If γ-hydrogens are available and sterically accessible, a McLafferty rearrangement could occur, leading to the elimination of a neutral alkene.

Isotopic Labeling Studies To confirm these proposed fragmentation pathways, isotopic labeling could be employed. wikipedia.org For example:

Synthesizing the molecule with deuterium (B1214612) atoms on the propane backbone would allow tracking of the fragments containing this part of the structure.

Using ¹³C-labeled carbonyl groups would confirm which fragments retain the thioester functionality. nih.gov

By comparing the mass spectra of the unlabeled and labeled compounds, the origin of each fragment ion can be unambiguously determined, providing a complete picture of the molecule's behavior under mass spectrometric conditions. nih.gov

Advanced Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination (if chiral forms are synthesized/studied)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules—those that are non-superimposable on their mirror images. wikipedia.org These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. libretexts.orgresearchgate.net

S,S-Di-tert-butyl propanebis(thioate) itself is an achiral molecule as it possesses multiple planes of symmetry and does not have a stereocenter. Therefore, it would not exhibit a CD or ORD spectrum.

However, these techniques would become critically important if a chiral derivative were synthesized. For example, if one of the methylene hydrogens on the central carbon of the propane backbone (C2) were substituted with another group (e.g., a methyl or phenyl group), a chiral center would be created. For such a chiral derivative, CD and ORD could be used to:

Confirm Chirality: The presence of a non-zero CD or ORD signal would confirm that the synthesized molecule is indeed chiral and optically active.

Determine Enantiomeric Excess (ee): The magnitude of the optical rotation or CD signal is directly proportional to the concentration of the enantiomer and its enantiomeric excess. This allows for the quantitative determination of the purity of a chiral synthesis.

Assign Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory), it is often possible to assign the absolute configuration (R or S) of the chiral center.

The thioester chromophore itself can give rise to measurable CD signals (Cotton effects) when it is in proximity to a chiral center, making these techniques highly suitable for the stereochemical analysis of chiral derivatives. researchgate.net

Applications and Functionalization in Material Science and Advanced Organic Chemistry

Utilization as a Monomer or Cross-linking Agent in Polymer Design and Synthesis

The bifunctional nature of S,S-Di-tert-butyl propanebis(thioate) makes it an attractive candidate for incorporation into polymer chains, either as a monomer contributing to the main backbone or as a cross-linking agent to create networked structures.

Controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. researchgate.net While direct studies detailing the use of S,S-Di-tert-butyl propanebis(thioate) in RAFT polymerization are not prevalent, the core chemistry of thioates is central to this process. RAFT polymerization relies on thiocarbonylthio compounds (RAFT agents) to mediate the polymerization of vinyl monomers. These agents allow for the synthesis of polymers with low polydispersity and complex architectures like block, graft, and star polymers. researchgate.net

The thioate groups in S,S-Di-tert-butyl propanebis(thioate) could potentially be transformed into dithiocarbamates or other thiocarbonylthio functionalities, making it a precursor for a bifunctional RAFT agent. Such an agent could initiate polymerization from two points, leading to the formation of telechelic polymers or acting as a cross-linker in the synthesis of polymer networks. The synthesis of well-defined polymers is crucial for a variety of applications, and techniques like RAFT offer a pathway to achieve this. nih.gov

Furthermore, atom transfer radical polymerization (ATRP) is another powerful controlled radical polymerization method used to synthesize well-defined polymers, including star-shaped polymers from monomers like tert-butyl acrylate (B77674). nih.govcmu.edu The functional groups present in S,S-Di-tert-butyl propanebis(thioate) could potentially be compatible with or modified for use in ATRP systems.

The development of polymers with tunable properties is a key area of research. rsc.orgnih.gov The structure of the linker can dictate properties such as degradability and mechanical strength. rsc.org For example, the inclusion of rigid aromatic units can lead to mechanically stronger materials, while more flexible linkers result in softer polymers. rsc.org The propanebis(thioate) moiety, once incorporated into a polymer chain, could be further modified, allowing for post-polymerization functionalization to tailor the polymer's properties for specific applications. Thiol- and disulfide-containing polymers are known for their biocompatibility, biodegradability, and ability to interact with metal ions. jsta.cl

The synthesis of specialty polymers often involves the use of functional monomers. A di-tert-butyl acrylate monomer has been developed for controlled radical photopolymerization to create polymers with a high density of carboxylic acids after deprotection. pusan.ac.kr This highlights the strategy of using protected functional groups to achieve specific polymer architectures and properties.

Integration into Supramolecular Chemistry and Self-Assembly Architectures

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. S,S-Di-tert-butyl propanebis(thioate) and its derivatives can serve as valuable components in the construction of these organized assemblies.

Coordination polymers are inorganic or organometallic polymer structures where metal centers are linked by organic ligands. youtube.commdpi.com Metal-Organic Frameworks (MOFs) are a class of porous coordination polymers with applications in gas storage, separation, and catalysis. amazonaws.comresearchgate.net The organic linkers are crucial in determining the structure and properties of the resulting framework. researchgate.netresearchgate.net

Thiol and thioether-based ligands are of particular interest for the construction of MOFs due to their unique electronic and optical properties. researchgate.netnih.govrsc.org Thioate groups, after hydrolysis to the corresponding thiols, can act as effective linkers to coordinate with metal ions. nih.gov The synthesis of MOFs can be achieved through various methods, including direct reaction of metal salts with the organic linker or through post-synthetic modification where the functionality is introduced after the framework has been formed. amazonaws.comrsc.org The development of coordination polymers often involves the careful selection of ligands to create one-, two-, or three-dimensional networks. google.com The use of dithiolate ligands can lead to the formation of coordination polymers with interesting structural motifs. nih.gov

| Material Type | Key Components | Potential Role of Thioate-Derived Linkers |

| Coordination Polymers | Metal Ions, Organic Linkers | Bridging metal centers to form 1D, 2D, or 3D structures. youtube.commdpi.com |

| Metal-Organic Frameworks (MOFs) | Metal Clusters, Multidentate Organic Linkers | Forming porous frameworks with high surface areas for catalysis and separation. amazonaws.comresearchgate.netrsc.org |

Molecular self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The thioate groups in S,S-Di-tert-butyl propanebis(thioate), or the thiols derived from them, can participate in hydrogen bonding and other weak interactions that guide the assembly process. Thiolated molecules are known to form self-assembled monolayers (SAMs) on gold surfaces.

The ability of molecules to recognize and bind to each other is fundamental to many biological processes and is a key goal in supramolecular chemistry. nih.gov Synthetic small molecules capable of self-assembly can mimic biological structures and functions. nih.gov For instance, self-assembling small molecules have been shown to form nanofibrils that can act as scaffolds to promote enzymatic activity. nih.gov The specific arrangement of functional groups in a molecule dictates its self-assembly behavior and its ability to interact with other molecules. Thiolate-protected noble metal nanoclusters are an example of how ligand-metal interactions can lead to the formation of discrete, molecule-like entities with unique reactivity. rsc.org

Precursor for Elaborate Organic Transformations and Synthetic Methodologies

The tert-butyl thioester functionality is a versatile protecting group for thiols in organic synthesis. The tert-butyl group can be cleaved under specific conditions to reveal the free thiol, which can then participate in a variety of subsequent reactions. researchgate.net This makes S,S-Di-tert-butyl propanebis(thioate) a useful starting material for the synthesis of more complex molecules.

The conversion of S-tert-butyl groups to other functionalities, such as acetyl-protected thiols, provides access to a wider range of synthetic intermediates. researchgate.net Thioesters themselves can be synthesized through various methods, highlighting their importance as a functional group in organic chemistry. researchgate.net The presence of two such groups in S,S-Di-tert-butyl propanebis(thioate) allows for the sequential or simultaneous deprotection and reaction at two sites, enabling the construction of symmetrical or unsymmetrical molecules. The development of new synthetic methodologies is crucial for advancing the field of organic chemistry, and compounds like S,S-Di-tert-butyl propanebis(thioate) can serve as valuable tools in this endeavor.

Derivatization Strategies and Functional Group Interconversions

The primary sites for derivatization on S,S-Di-tert-butyl propanebis(thioate) are the S-tert-butyl groups. These groups are not merely protecting groups but are reactive handles that can be converted into other valuable functionalities.

One significant strategy involves the conversion of the tert-butyl thioether linkage into a thioacetate (B1230152). The thioacetate group is a widely used anchor for attaching molecules to gold surfaces in the field of molecular electronics. researchgate.net This transformation can be conveniently achieved from a corresponding tert-butyl thioether in the final steps of a synthetic sequence. researchgate.net

Furthermore, the core structure, which is analogous to a 1,3-bis-tert-butyl thioether, can undergo intramolecular cyclization. Research has shown that 1,3-bis-tert-butyl thioethers react with bromine to yield functionalized 1,2-dithiolanes in a single step. researchgate.net This reaction provides a direct pathway to sulfur-containing heterocyclic systems from an acyclic precursor.

Another avenue for derivatization targets the tert-butyl groups themselves. While known for their steric bulk and general stability, the C-H bonds of a tert-butyl group can be functionalized. For instance, a highly electrophilic manganese catalyst has been shown to effectively oxidize the strong C-H bonds of tert-butyl groups to form primary alcohols. nih.gov This method opens up the possibility of introducing hydroxyl groups, uncovering a novel disconnection approach that utilizes the tert-butyl group as a modifiable functional unit. nih.gov

The following table summarizes key derivatization reactions applicable to the S-tert-butyl thioether moiety, a core component of the title compound's structure.

| Starting Moiety | Reagent(s) | Product Moiety/System | Significance |

| S-tert-butyl thioether | AcCl, Bi(OTf)3 or Br2/AcCl/AcOH | S-acetyl thioether (Thioacetate) | Anchoring group for gold surfaces researchgate.net |

| 1,3-bis-tert-butyl thioether | Br2, hydrated silica (B1680970) gel | 1,2-dithiolane (B1197483) | Synthesis of sulfur heterocycles researchgate.net |

| tert-butyl C-H bond | [Mn(CF3bpeb)(OTf)2], H2O2 | Primary alcohol (-C(CH3)2CH2OH) | C-H bond functionalization nih.gov |

Application as a Building Block in Total Synthesis of Complex Natural Products or Designed Molecules

While specific instances of S,S-Di-tert-butyl propanebis(thioate) in the total synthesis of a named natural product are not prominently documented, its structural motifs are of significant value in synthetic planning. Organic building blocks are functionalized molecules used for the bottom-up assembly of complex molecular architectures, and this compound fits that description perfectly.

The S-tert-butyl groups often serve as robust protecting groups for thiols, which can be deprotected and utilized in subsequent synthetic steps. This strategy is particularly relevant in the synthesis of biaryl compounds and pyrimidine (B1678525) derivatives, where tert-butylthio groups have been used as precursors for sulfonic acid residues. researchgate.net In these syntheses, the tert-butyl groups are cleaved, and the resulting intermediate thiols are trapped and then oxidized. researchgate.net

The ability to convert the 1,3-dithioether backbone into a 1,2-dithiolane ring system demonstrates its utility as a building block for sulfur-containing heterocycles. researchgate.net Such five-membered disulfide rings are key structural features in various biologically active molecules.

Furthermore, the thioacetate functionality, readily accessible from the S-tert-butyl group, is crucial for creating self-assembled monolayers on metal surfaces. Oligo(3-hexylthiophene)s, for example, have been synthesized with tert-butyl protected thiol end-groups specifically for binding the oligomers to gold electrodes. researchgate.net This positions S,S-Di-tert-butyl propanebis(thioate) as a potential precursor for creating molecular wires and other components for molecular electronics. Its propane (B168953) linker could provide specific spacing and conformational properties to the final assembly. The synthesis of prostaglandins, for example, relies on highly functionalized five-membered rings, and novel strategies for their creation are of great interest. scispace.com The cyclization chemistry of building blocks like S,S-Di-tert-butyl propanebis(thioate) could offer new pathways to such complex carbocyclic frameworks.

Development of Derivatives for Specific Material Properties (e.g., optical, electronic, mechanical)

The development of derivatives from S,S-Di-tert-butyl propanebis(thioate) for material science applications would likely involve transforming the core structure into electronically active systems, such as those containing thiophene (B33073). Thiophene-based materials are renowned for their use in organic electronics, including polymer light-emitting diodes (PLEDs) and organic solar cells. mdpi.comnih.gov

The sulfur atoms in the propanebis(thioate) structure are a key starting point for the synthesis of thiophene rings. By constructing oligothiophenes or polythiophenes from such building blocks, materials with tunable electronic and optical properties can be achieved. The electronic properties of polythiophene derivatives, such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and band gap, are highly dependent on the degree of polymerization and the nature of any substituents. mdpi.com

For example, theoretical studies on polythiophene derivatives show that electron-donating groups like –OCH3 can enhance fluorescence properties, while other groups can shift absorption and emission spectra, effectively tuning the color of a PLED. mdpi.com Derivatives of dicyanovinyl-quinquethiophenes (DCV5T-Me2) are noted for their acceptor-donor-acceptor architecture, which leads to reduced band gaps and outstanding photovoltaic properties in solar cells. nih.gov

The development of materials for nonlinear optical (NLO) applications is another promising area. Thiophene derivatives, when incorporated into highly polar, conjugated molecular structures, can exhibit significant second-harmonic generation (SHG), a key NLO property. nih.gov The specific arrangement of chromophores in the solid state is critical, with non-centrosymmetric packing being ideal for NLO activity. nih.gov

The table below highlights the properties of advanced materials derived from thiophene-based building blocks, which could conceptually originate from precursors like S,S-Di-tert-butyl propanebis(thioate).

| Material Class | Key Structural Feature | Investigated Property | Potential Application |

| Polythiophene (PT) Derivatives | Conjugated polymer backbone with various substituents (e.g., -OCH3, -COOH) | HOMO/LUMO levels, band gap, fluorescence intensity mdpi.com | Polymer Light-Emitting Diodes (PLEDs) mdpi.com |

| Dicyanovinyl-quinquethiophenes (DCV5T) | Acceptor-donor-acceptor architecture | Reduced band gap, photovoltaic efficiency nih.gov | Organic Solar Cells nih.gov |

| Diaromatic Thiophene Derivatives | Highly polar, conjugated system | Second-Harmonic Generation (SHG), non-centrosymmetric crystal packing nih.gov | Nonlinear Optical (NLO) Devices nih.gov |

By leveraging the sulfur atoms within S,S-Di-tert-butyl propanebis(thioate), chemists can access a rich variety of thiophene-based materials with tailored optical and electronic properties for advanced technological applications.

Future Directions and Emerging Research Avenues for S,s Di Tert Butyl Propanebis Thioate

Exploration in Flow Chemistry and Automated Synthesis Platforms

The synthesis of thioesters, including S,S-Di-tert-butyl propanebis(thioate), is ripe for modernization through the adoption of flow chemistry and automated synthesis platforms. Traditional batch synthesis of such molecules can be time-consuming and challenging to scale up. Continuous-flow methods, however, offer the potential for rapid, gram-scale thioester synthesis with precise control over reaction parameters. This approach can lead to higher yields and purity by minimizing the formation of byproducts.

Automated synthesis platforms, which combine robotics with software-controlled chemical reactions, are set to revolutionize the preparation of novel molecules. nih.govnih.govchemicalbook.com These platforms can perform numerous reactions in parallel, significantly accelerating the discovery and optimization of synthetic routes for compounds like S,S-Di-tert-butyl propanebis(thioate). nih.govorgsyn.org The integration of such platforms would enable high-throughput screening of reaction conditions, catalysts, and starting materials to identify the most efficient pathways.

| Parameter | Traditional Batch Synthesis | Flow Chemistry & Automated Platforms |

| Scalability | Often difficult and requires re-optimization | Readily scalable by extending reaction time |

| Reaction Control | Less precise, potential for temperature and concentration gradients | Precise control over temperature, pressure, and mixing |

| Safety | Handling of large quantities of reagents can be hazardous | Smaller reaction volumes at any given time enhance safety |

| Efficiency | Can be time-consuming with manual workup | Increased throughput and potential for in-line purification |

| Reproducibility | Can vary between batches | High reproducibility due to consistent reaction conditions |

Integration with Machine Learning and AI for Reaction Discovery and Optimization

The synergy between artificial intelligence (AI) and chemistry is a burgeoning field that holds immense promise for the study of S,S-Di-tert-butyl propanebis(thioate). Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even design novel synthetic pathways. youtube.com For a molecule like S,S-Di-tert-butyl propanebis(thioate), where published synthetic data is scarce, ML models could predict feasible routes based on the known reactivity of related thioesters and dicarbonyl compounds.

Furthermore, AI can be instrumental in optimizing reaction conditions to maximize yield and minimize waste, a key aspect of green chemistry. By analyzing a combination of experimental and computational data, ML algorithms can identify the most influential factors in a reaction, such as temperature, catalyst loading, and solvent choice, and guide researchers toward the ideal experimental setup. This data-driven approach can significantly reduce the number of experiments required, saving time and resources.

Frontiers in Advanced Materials Development through Thioate Functionalization

The two thioate functional groups in S,S-Di-tert-butyl propanebis(thioate) make it an intriguing building block for the development of advanced materials. Thioester groups are known to participate in various chemical transformations, making them valuable for polymer synthesis and modification. The incorporation of sulfur-containing moieties into polymers can enhance properties such as thermal stability, refractive index, and metal-coordination ability.

One promising area of research is the use of S,S-Di-tert-butyl propanebis(thioate) or its derivatives as monomers or cross-linking agents in polymerization reactions. This could lead to the creation of novel biodegradable polyesters with tunable properties. The thiol-ene reaction, a robust and efficient click chemistry transformation, could also be employed to functionalize polymers with S,S-Di-tert-butyl propanebis(thioate), introducing new functionalities and creating advanced materials for applications ranging from drug delivery to coatings.

| Potential Material Application | Role of S,S-Di-tert-butyl propanebis(thioate) | Potential Advantages |

| Responsive Polymers | As a cross-linker or functional monomer. | The thioester linkage can be designed to be cleavable under specific stimuli (e.g., pH, redox), leading to stimuli-responsive materials. |

| High Refractive Index Polymers | Introduction of sulfur atoms. | Sulfur-containing polymers often exhibit higher refractive indices, which is desirable for optical applications. |

| Bioconjugates | As a linker molecule. | The thioester groups can be used to attach biomolecules, such as peptides or proteins, to create functional bioconjugates. |

| Self-healing Materials | Dynamic thioester exchange. | The reversible nature of thioester bonds can be exploited to create polymers that can self-heal after damage. |

Interdisciplinary Research Opportunities in Pure and Applied Chemistry

The unique structure of S,S-Di-tert-butyl propanebis(thioate) opens up a variety of interdisciplinary research avenues. In the field of supramolecular chemistry, the potential for this molecule to act as a ligand for metal ions could be explored, potentially leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs). The study of such complexes could reveal interesting structural motifs and catalytic properties.

In the realm of medicinal chemistry, while this specific molecule has no documented biological activity, the bis(thioate) scaffold could serve as a starting point for the design of new bioactive compounds. Chalcones and their bis-derivatives, which also contain two carbonyl groups, have shown a wide range of biological activities, suggesting that bis-thioester compounds could also be of interest.

Furthermore, computational studies can provide deep insights into the reactivity and electronic structure of S,S-Di-tert-butyl propanebis(thioate). Density functional theory (DFT) calculations could be employed to understand its reaction mechanisms, predict its spectroscopic properties, and guide the design of new experiments. Such theoretical work, in conjunction with experimental studies, will be crucial in unlocking the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing S,S-Di-tert-butyl propanebis(thioate) with high purity?

- Answer : Synthesis requires precise stoichiometric control of tert-butyl thiol and propane derivatives under inert conditions. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) should be employed to monitor reaction intermediates. Purification via column chromatography using non-polar solvents (e.g., hexane/ethyl acetate gradients) is critical to isolate the product. Confirm purity via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) to verify structural integrity .

Q. How can researchers characterize the thermal stability of S,S-Di-tert-butyl propanebis(thioate) under varying conditions?

- Answer : Use differential scanning calorimetry (DSC) to assess decomposition temperatures and thermogravimetric analysis (TGA) to quantify mass loss. Compare stability in inert (e.g., nitrogen) vs. oxidative (air) atmospheres. Accelerated aging studies at elevated temperatures (e.g., 40–80°C) can model long-term storage stability. Data should be analyzed using Arrhenius kinetics to extrapolate shelf-life predictions .

Q. What spectroscopic techniques are most effective for identifying sulfur-based functional groups in this compound?

- Answer : Fourier-transform infrared spectroscopy (FTIR) is optimal for detecting thioester (C=S) stretches (1050–1200 cm⁻¹). X-ray photoelectron spectroscopy (XPS) provides oxidation-state-specific sulfur binding energy data (S 2p peaks at ~163–165 eV). For solution-phase analysis, Raman spectroscopy can differentiate steric effects from tert-butyl groups on the thioate backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics for S,S-Di-tert-butyl propanebis(thioate) hydrolysis?

- Answer : Discrepancies often arise from solvent polarity and pH variability. Design a controlled study using buffered aqueous solutions (pH 2–12) and track hydrolysis via UV-Vis spectroscopy (λ = 250–300 nm). Compare pseudo-first-order rate constants (kobs) under standardized conditions. Computational modeling (e.g., density functional theory, DFT) can elucidate transition states and solvent effects to reconcile divergent experimental results .

Q. What experimental frameworks are suitable for studying the compound’s role in radical scavenging mechanisms?

- Answer : Employ electron paramagnetic resonance (EPR) spectroscopy with spin-trapping agents (e.g., DMPO) to detect radical intermediates. Pair with kinetic studies using radical initiators (e.g., AIBN) under controlled temperatures. A factorial design approach (2^k) can optimize variables like concentration and solvent polarity. Cross-validate findings with computational simulations (e.g., Gaussian software) to map reaction pathways .

Q. How can the steric effects of tert-butyl groups influence the compound’s reactivity in catalytic systems?

- Answer : Conduct comparative studies using analogs with smaller substituents (e.g., methyl vs. tert-butyl). Use X-ray crystallography to quantify steric parameters (Tolman cone angles). Kinetic profiling via stopped-flow techniques under catalytic conditions (e.g., palladium-mediated cross-coupling) will reveal steric hindrance impacts. Correlate results with molecular dynamics (MD) simulations to predict steric thresholds for catalytic activity .

Q. What strategies mitigate batch-to-batch variability in S,S-Di-tert-butyl propanebis(thioate) synthesis for reproducible research?

- Answer : Implement quality-by-design (QbD) principles, including design of experiments (DoE) to identify critical process parameters (e.g., temperature, stirring rate). Use in-line PAT (process analytical technology) tools like ReactIR for real-time monitoring. Statistical process control (SPC) charts can track variability, while multivariate analysis (e.g., PCA) identifies root causes of inconsistency .

Methodological Frameworks

- Theoretical Linkage : Anchor experiments to organosulfur chemistry principles (e.g., Hard-Soft Acid-Base theory for reactivity predictions) .

- Data Validation : Cross-check experimental results with computational models (DFT, MD) and replicate studies across independent labs .

- Ethical Reproducibility : Document all synthesis and characterization protocols in open-access repositories (e.g., Zenodo) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.